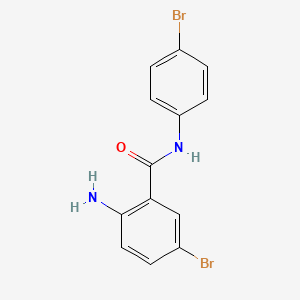
2-amino-5-bromo-N-(4-bromophenyl)Benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-5-bromo-N-(4-bromophenyl)Benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine atoms attached to the phenyl rings, which can significantly influence its chemical properties and biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-bromo-N-(4-bromophenyl)Benzamide typically involves the condensation of 4-bromoaniline with 2-amino-5-bromobenzoic acid. This reaction can be catalyzed by various agents, including Lewis acids or bases, under controlled conditions. One common method involves the use of diatomite earth immobilized with ionic liquid and ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high efficiency, eco-friendliness, and the ability to produce high yields in a relatively short time.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimizations for large-scale operations. This may include the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. Additionally, the use of recyclable catalysts and solvents can make the process more sustainable and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-5-bromo-N-(4-bromophenyl)Benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can react with other amines or acids to form more complex structures.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to the formation of different oxidized or reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism by which 2-amino-5-bromo-N-(4-bromophenyl)Benzamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. In antimicrobial studies, it has been shown to inhibit the biosynthesis of bacterial lipids, thereby disrupting cell membrane integrity . In anticancer research, it may interfere with cell proliferation pathways, leading to the inhibition of cancer cell growth .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Bromophenyl)thiazol-2-yl derivatives: These compounds also exhibit antimicrobial and anticancer activities.
N-(4-Bromophenyl)sulfonyl derivatives: Known for their antimicrobial properties and potential therapeutic applications.
Uniqueness
2-amino-5-bromo-N-(4-bromophenyl)Benzamide is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and biological activities. This dual bromination can enhance its potency and selectivity in various applications compared to similar compounds with only one bromine atom.
Propiedades
Fórmula molecular |
C13H10Br2N2O |
|---|---|
Peso molecular |
370.04 g/mol |
Nombre IUPAC |
2-amino-5-bromo-N-(4-bromophenyl)benzamide |
InChI |
InChI=1S/C13H10Br2N2O/c14-8-1-4-10(5-2-8)17-13(18)11-7-9(15)3-6-12(11)16/h1-7H,16H2,(H,17,18) |
Clave InChI |
BYZXXFZMKSWKFC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















